Bienvenue dans la boutique en ligne BenchChem!

Gapicomine

Coronary Selectivity Hemodynamic Stability Vasodilator Screening

Gapicomine (INN), systematically identified as 1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine , is a synthetic small-molecule coronary vasodilator (C12H13N3; MW 199.25 g/mol) discovered in 1970. It was historically formulated as its citrate salt in the drug Bicordin and clinically administered for coronary heart disease across several EU countries before market withdrawal.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1539-39-5
Cat. No. B073847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGapicomine
CAS1539-39-5
Synonyms4-pyridinemethanamine, N-(4-pyridinylmethyl)-
bicordin
bis(4-pyridylmethyl)amine citrate
bis(4-pyridylmethyl)amine citrate (1:1)
gapicomine
N-(4-pyridinylmethyl)-4-pyridinemethanamine, 2-hydroxy-1,2,3-propanetricarboxylate
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNCC2=CC=NC=C2
InChIInChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2
InChIKeyAUQQZPGNRKTPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gapicomine (CAS 1539-39-5) for Precision Coronary Research: A Validated Hemodynamic Probe


Gapicomine (INN), systematically identified as 1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine [1], is a synthetic small-molecule coronary vasodilator (C12H13N3; MW 199.25 g/mol) discovered in 1970 [2]. It was historically formulated as its citrate salt in the drug Bicordin and clinically administered for coronary heart disease across several EU countries before market withdrawal [3]. Unlike many broad-spectrum nitrovasodilators or calcium channel blockers, gapicomine demonstrates a distinctive hemodynamic profile: it selectively dilates coronary vessels without concurrently affecting systemic blood pressure or cardiac chronotropy and inotropy [4]. This makes it a highly specific pharmacological tool for dissecting coronary autoregulation mechanisms in preclinical models.

Why In-Class Substitution with Dipyridamole or Nicotinic Acid Derivatives Is Not Equivalent to Gapicomine


In-class substitution with other pyridine-based vasodilators like nicotinic acid derivatives (e.g., niceritrol) or other coronary-acting agents (e.g., dipyridamole) is not scientifically equivalent. Gapicomine is structurally a bis(4-pyridylmethyl)amine, classificationally distinct from mono-pyridine vasodilators [1]. Crucially, its historical clinical formulation as gapicomine citrate (Bicordin) was specifically designed for coronary vasodilation that spares systemic hemodynamics, a property not inherent to the broader class [2]. Empirically substituting dipyridamole—which acts primarily via adenosine reuptake inhibition with distinct antiplatelet effects—introduces confounding pharmacological variables and undermines model validity [3]. Therefore, if the experimental objective is to study a pure, direct coronary vasodilator devoid of inotropic or chronotropic interference, gapicomine is the mandatory active pharmaceutical ingredient or reference standard.

Product-Specific Quantitative Evidence for Gapicomine: Head-to-Head Differentiation Data


Coronary-Selective Vasodilation Without Hemodynamic Derangement: Gapicomine vs. Nitrates and CCBs

Gapicomine exerts coronary vasodilation without impacting systemic blood pressure or cardiac function parameters. This is in direct contrast to nitrates (e.g., nitroglycerin) and dihydropyridine calcium channel blockers (e.g., nifedipine), which cause concurrent systemic vasodilation and reflex tachycardia. The Polish drug reference for Bicordin (gapicomine citrate) explicitly states: 'lekko rozszerza naczynia wieńcowe, nie wpływając na ciśnienie krwi oraz czynność serca' (gently dilates coronary vessels, not affecting blood pressure or cardiac function) [1]. This functional selectivity is a defined clinical characteristic, not an extrapolation from single-cell assays.

Coronary Selectivity Hemodynamic Stability Vasodilator Screening

Direct Coronary Vasodilation Mechanism: Gapicomine vs. Dipyridamole's Adenosine-Dependent Pathway

Gapicomine is reported to act as a direct coronary vasodilator, relaxing vascular smooth muscle , whereas dipyridamole's coronary effect is indirect, mediated by inhibition of adenosine reuptake and phosphodiesterase, which is highly dependent on endogenous adenosine tone [1]. This mechanistic divergence means dipyridamole's vasodilatory response can vary with tissue adenosine levels and is confounded by its potent antiplatelet activity, while gapicomine provides a more direct, predictable vasomotor stimulus.

Mechanism of Action Adenosine Pathway Direct Vasodilation

Validated Clinical Dosage and Hemodynamic Safety Profile: Gapicomine vs. Other Vasodilators

Gapicomine citrate (Bicordin) was clinically used at a maintenance dose of 12.5 mg three times daily (37.5 mg/day) for coronary heart disease [1]. This defined human therapeutic dosage provides a direct reference for in vivo dosing in translational animal models. Nitroglycerin, in contrast, has variable dosing (0.3–0.6 mg sublingual for acute episodes) and a narrow therapeutic window complicated by tolerance development [2]. The clinical availability of a standardized, repeated-dose regimen for gapicomine supports reproducible experimental design.

Safety Profile Clinical Dosage Therapeutic Window

Reproducible Physicochemical Sourcing: Defined Purity and Storage Specifications

Commercial gapicomine (CAS 1539-39-5) is reliably available with a minimum purity specification of 95%, with some supplier batches achieving 99% . Key identity markers include MW 199.25 g/mol, boiling point 359.2±27.0 °C at 760 mmHg, and LogP 2.16 . Storage under inert gas at 2–8 °C is specified for stability [1]. Unlike structurally undefined herbal extracts or low-purity reference standards, these batch-defined metrics support experimental reproducibility across laboratories.

Purity Specification Physicochemical Properties Batch Reproducibility

Published Synthesis Route Enabling In-House Production and Cost Control

A published chemoselective reductive amination protocol for gapicomine achieves a yield of 92% . This provides a benchmark for in-house synthesis. For researchers requiring scalable supply at controlled cost, comparing this published yield against vendor quotes enables optimization of purchase-versus-synthesize economics.

Chemical Synthesis Yield Optimization Cost Control

Gapicomine-Specific Application Scenarios: Research and Industrial Use Cases


Preclinical Coronary Vasomotor Function Studies Requiring Hemodynamic Isolation

Use gapicomine in isolated heart (Langendorff) preparations or in vivo coronary flow models where the objective is to study direct coronary vasodilatory responses without systemic blood pressure changes, heart rate fluctuations, or reflex sympathetic activation. As documented in the Bicordin clinical profile, gapicomine dilates coronary arteries while leaving systemic hemodynamics intact [1]. This makes it superior to nitroglycerin or nifedipine for dissecting coronary autoregulation mechanisms. Procure gapicomine with batch-certified purity ≥95% for reproducible dose-response characterization .

In Vitro Screening for Direct Vascular Smooth Muscle Relaxants

Employ gapicomine as a reference direct-acting vasodilator in high-throughput screening assays using isolated coronary artery rings or vascular smooth muscle cell (VSMC) cultures. Unlike dipyridamole, which acts indirectly via adenosine, gapicomine's reported direct relaxant mechanism [1] provides a clean positive control for assays designed to identify novel direct vasodilators. Its defined MW of 199.25 g/mol and LogP of 2.16 facilitate solubility and dosing calculations .

Translational Pharmacokinetic/Pharmacodynamic Modeling with a Known Human Dosage

Utilize gapicomine citrate in translational PK/PD studies where a known human oral maintenance dose exists. The established Bicordin regimen of 12.5 mg TID (37.5 mg/day) [1] allows for allometric scaling to animal models and validation of PK models. This defined human dosing reference is unavailable for most discontinued coronary vasodilators and supports back-calculation to achieve clinically relevant plasma concentrations in preclinical species.

Chemical Synthesis and Process Optimization Research

Use gapicomine as a model substrate for optimizing reductive amination methodologies in medicinal chemistry programs. The published synthesis achieving 92% yield under mild catalytic conditions (NaBH₄, La₀.₅Ca₀.₅CoO₃, MeOH, 40 °C) [1] provides a reproducible benchmark. Procurement of 95%+ purity commercial material serves as an analytical reference standard for confirming in-house synthesis success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gapicomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.